3-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
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Overview
Description
3-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C24H18ClN5O3 and its molecular weight is 459.89. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA and exhibit anticancer activities .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA structure and interfere with processes such as replication and transcription, which can lead to cell death .
Biochemical Pathways
Given its dna intercalation activity, it likely impacts pathways involved inDNA replication and transcription . Disruption of these processes can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and favorable admet profiles .
Result of Action
The result of the compound’s action is the disruption of DNA structure and interference with DNA-dependent processes. This can lead to cell cycle arrest and apoptosis , particularly in cancer cells . The compound has shown promising anti-proliferative activity against various cancer cell lines .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the compound.
Cellular Effects
It is plausible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Biological Activity
The compound 3-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a triazole core and various aromatic substituents. The molecular formula is C19H18ClN3O3, indicating the presence of chlorine and methoxy groups which are known to influence biological activity.
Synthesis
The synthesis typically involves multi-step reactions that include the formation of the triazole ring and subsequent functionalization with chlorinated and methoxybenzyl groups. The detailed synthetic pathway includes:
- Formation of Triazole Core : The initial step often involves the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Substitution Reactions : Chlorination and methoxylation are performed to introduce the desired substituents.
- Final Coupling : The final product is obtained through coupling reactions that link the triazole to the chlorophenyl and methoxybenzyl moieties.
Biological Activity
The biological activity of this compound has been evaluated in several studies, highlighting its potential as an anticancer agent and its antimicrobial properties.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In Vitro Studies : The compound demonstrated IC50 values in the micromolar range against breast cancer (MDA-MB-231) and colon cancer (HCT-116) cell lines. Specific studies have reported IC50 values of approximately 27 μM for MDA-MB-231 cells, indicating potent anticancer activity .
Antimicrobial Properties
The compound has also shown promising results in antimicrobial assays:
- Inhibition Studies : It was found to inhibit the growth of several bacterial strains, suggesting potential applications in treating bacterial infections. The mechanism of action likely involves disruption of bacterial cell wall synthesis or function .
The biological mechanisms through which this compound exerts its effects include:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : Evidence suggests that it activates apoptotic pathways leading to programmed cell death in tumor cells.
- Antimicrobial Action : The presence of the triazole moiety may interfere with essential microbial enzymatic processes.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study 1 : A study on a related triazole derivative demonstrated significant tumor reduction in animal models when administered at therapeutic doses.
- Case Study 2 : Clinical trials involving compounds with similar structures have reported favorable outcomes in patients with resistant bacterial infections.
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with related compounds is useful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Compound A | Triazole core | Anticancer (IC50 = 25 μM) |
Compound B | Benzothiazole moiety | Antimicrobial (MIC = 15 μg/mL) |
Compound C | Sulfonamide group | Antiviral (IC50 = 10 μM) |
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN5O3/c1-33-18-9-2-14(3-10-18)13-26-23(31)16-6-11-19-20(12-16)30-22(27-24(19)32)21(28-29-30)15-4-7-17(25)8-5-15/h2-12,29H,13H2,1H3,(H,26,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIAATFEWKFISA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.